The synthesis of 2,4-Dimethylpyrimidine-5-carboxamide can be achieved through several methods:
The molecular structure of 2,4-Dimethylpyrimidine-5-carboxamide is characterized by:
2,4-Dimethylpyrimidine-5-carboxamide participates in various chemical reactions:
The reactions may yield products such as:
The mechanism of action for 2,4-Dimethylpyrimidine-5-carboxamide primarily involves its interaction with specific enzymes or receptors in biological systems. Research indicates that certain derivatives may inhibit viral replication by targeting viral proteins or host cell factors involved in the replication process.
The compound is labeled with safety warnings indicating potential hazards; appropriate safety measures should be taken during handling.
2,4-Dimethylpyrimidine-5-carboxamide has a broad range of applications across various scientific fields:
2,4-Dimethylpyrimidine-5-carboxamide represents a structurally defined heterocyclic compound within the pyrimidine carboxamide family. Its systematic IUPAC name, 2,4-dimethylpyrimidine-5-carboxamide, precisely defines the positions of the two methyl substituents (at C2 and C4) and the carboxamide functional group at C5 on the pyrimidine ring [4] [9]. This compound is registered under CAS Registry Number 53554-30-6, providing a unique identifier for chemical databases and procurement specifications. Its molecular formula is C₇H₉N₃O with a molecular weight of 151.17 g/mol, placing it among small-molecule drug scaffolds with favorable physicochemical properties for medicinal applications [1] [4]. The canonical SMILES representation CC1=NC=C(C(=N1)C)C(=O)N and InChIKey RNITZDKHJGIGOW-UHFFFAOYSA-N provide machine-readable descriptors essential for cheminformatics studies and virtual screening workflows [4].
Structurally, it belongs to the monocyclic pyrimidine carboxamides characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The carboxamide group (-C(=O)NH₂) at C5 distinguishes it from ester or carboxylic acid derivatives (e.g., ethyl 2,4-dimethylpyrimidine-5-carboxylate [CAS 2226-86-0] and 2,4-dimethylpyrimidine-5-carboxylic acid [CAS 74356-36-8]), which exhibit different hydrogen-bonding capabilities and metabolic stability profiles [3] [5] [7]. The methyl groups at C2 and C4 impart electron-donating properties and steric influences that significantly modulate ring reactivity, intermolecular interactions, and overall pharmacophore topology [4] [9].
Table 1: Structural Identifiers and Molecular Properties of 2,4-Dimethylpyrimidine-5-carboxamide
Property | Value |
---|---|
IUPAC Name | 2,4-dimethylpyrimidine-5-carboxamide |
CAS Number | 53554-30-6 |
Molecular Formula | C₇H₉N₃O |
Molecular Weight | 151.17 g/mol |
SMILES | CC1=NC=C(C(=N1)C)C(=O)N |
InChIKey | RNITZDKHJGIGOW-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 1 (carboxamide NH₂) |
Hydrogen Bond Acceptor Count | 3 (ring N x 2, carbonyl O) |
Topological Polar Surface Area | 67.4 Ų |
The exploration of pyrimidine carboxamides in pharmaceutical chemistry traces back to foundational studies on antimetabolites and antifolates. Early research identified the pyrimidine ring as a privileged scaffold capable of mimicking endogenous purines and pyrimidines, enabling targeted modulation of enzymatic processes [6]. The structural simplification of complex folate analogs like methotrexate yielded monocyclic pyrimidine-2,4-diamine derivatives such as trimethoprim, establishing the therapeutic validity of substituted pyrimidines as antimicrobial agents [6]. This historical trajectory set the stage for derivatization at the C5 position, with carboxamide introduction emerging as a strategy to optimize solubility and target affinity [10].
The specific development of 2,4-dimethylpyrimidine-5-carboxamide reflects a broader shift toward functional group diversification in heterocyclic medicinal chemistry. Its synthesis and application as a synthetic intermediate gained prominence due to the versatility of the carboxamide group (–C(=O)NH₂), which serves as:
Modern drug discovery programs leverage this scaffold in multi-target-directed ligand (MTDL) design, exemplified by hybrid molecules combining pyrimidine carboxamide pharmacophores with other bioactive frameworks to address complex diseases like Alzheimer's and parasitic infections [6] [10]. The integration of sustainable chemistry principles has further reinforced its value, as evidenced by its derivation from biomass or waste feedstocks in green synthesis pathways [10].
Table 2: Key Historical Milestones in Pyrimidine Carboxamide Drug Discovery
Era | Development | Therapeutic Focus |
---|---|---|
1950s–1960s | Discovery of antifolate pyrimidines (e.g., trimethoprim) | Antibiotics |
1980s–1990s | Rational design of DHFR inhibitors with C5 carboxamides | Antiprotozoals, Anticancer agents |
2000s–Present | Hybridization into multi-target-directed ligands (MTDLs) | Neurodegenerative diseases |
2010s–Present | Sustainable synthesis from biomass feedstocks | Green medicinal chemistry |
The bioactivity and physicochemical behavior of 2,4-dimethylpyrimidine-5-carboxamide are profoundly influenced by its substitution pattern. The methyl groups at C2 and C4 exert critical electronic and steric effects:
The carboxamide at C5 represents a strategic positioning that balances polarity and permeability. Comparative studies with regioisomers (e.g., 4,6-dimethylpyrimidine-5-carboxamide) reveal that C5 substitution optimizes the molecule's topological polar surface area (TPSA ≈ 67.4 Ų) and log P (predicted ≈ 0.79), facilitating membrane penetration while retaining water solubility – essential for oral bioavailability [4] [9]. This positioning also enables conjugation with glutamic acid moieties or secondary amines, mimicking pterin fragments of folate cofactors [6].
Crucially, replacing the C5-carboxamide with alternative functionalities alters bioactivity dramatically:
Thus, the specific 2,4-dimethyl-5-carboxamide substitution pattern represents a balanced pharmacophore for antimetabolite design, particularly in targeting folate-dependent enzymes in infectious diseases and cancer [5] [6].
Table 3: Impact of C5 Functional Group on Pyrimidine Physicochemical Properties
C5 Functional Group | log P | TPSA (Ų) | Hydrogen Bond Capacity | Key Applications |
---|---|---|---|---|
Carboxamide (–CONH₂) | ~0.79 | 67.4 | Donor: 1; Acceptor: 2 | DHFR inhibitors, MTDL cores |
Carboxylic Acid (–COOH) | ~0.50 | 63.1 | Donor: 1; Acceptor: 3 | Metal chelation, Prodrugs |
Ethyl Ester (–COOEt) | ~1.26 | 52.3 | Donor: 0; Acceptor: 2 | Lipophilic prodrugs |
N,N-Dimethylamide (–CONMe₂) | ~1.15 | 46.2 | Donor: 0; Acceptor: 2 | CNS-targeting agents |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: